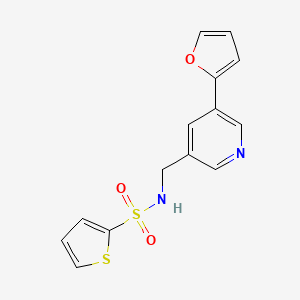

N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a pyridinylmethyl group substituted with a furan-2-yl moiety. This compound’s hybrid structure combines aromatic heterocycles (furan, pyridine, and thiophene) with a sulfonamide functional group, which is commonly associated with bioactivity in medicinal chemistry, including antimicrobial, antiviral, and enzyme inhibitory properties. Its molecular formula is C₁₅H₁₃N₃O₃S₂, with a molecular weight of 355.4 g/mol.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c17-21(18,14-4-2-6-20-14)16-9-11-7-12(10-15-8-11)13-3-1-5-19-13/h1-8,10,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPVZDPACJLOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid derivative of furan with a halogenated pyridine derivative

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophilic substitution with amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Medicine: Research has explored its use in drug discovery, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: Its unique chemical structure makes it valuable in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

5-Ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide (CAS 920243-59-0)

- Structure : Replaces the pyridinylmethyl group with a pyridazinyloxyethyl chain.

- Molecular Formula : C₁₆H₁₇N₃O₄S₂

- Molecular Weight : 379.5 g/mol

5-Chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS 904825-99-6)

- Structure : Substitutes the furan-pyridine moiety with a pyrrolidinyl-pyridazine-phenyl group.

- Molecular Formula : C₁₈H₁₇ClN₄O₂S₂

- Molecular Weight : 420.9 g/mol

- The pyrrolidinyl group may confer improved solubility in polar solvents.

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

- Structure : Features a 1,3,4-oxadiazole ring instead of pyridine.

- Key Differences :

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

- Structure : Contains bromo-methoxy-pyridine and difluorophenyl groups.

- Methoxy group improves solubility but may reduce metabolic stability.

Physicochemical and Pharmacokinetic Trends

Molecular Weight and Solubility

- Target Compound : MW 355.4 g/mol; moderate solubility due to polar sulfonamide and heterocycles.

- Pyridazine Derivatives (e.g., CAS 920243-59-0): Higher MW (379–421 g/mol) with variable solubility depending on substituents. Chlorine or pyrrolidine groups in CAS 904825-99-6 may balance hydrophobicity and solubility .

Bioactivity Insights

- Antifungal Potential: LMM11 () demonstrated efficacy against fungal strains, suggesting sulfonamide-oxadiazole hybrids as promising scaffolds .

- Enzyme Inhibition : Bromo- and fluoro-substituted analogs () may target kinases or carbonic anhydrases due to electron-deficient aromatic systems .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by a thiophene ring, a pyridine moiety, and a furan substituent. The presence of these heterocyclic components is often associated with diverse biological activities, including antibacterial and antifungal properties. The sulfonamide group enhances the compound's reactivity, making it a candidate for various therapeutic applications.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Preliminary studies have shown that related sulfonamide compounds demonstrate efficacy against resistant bacterial strains such as Klebsiella pneumoniae ST147. These findings suggest potential applications in treating infections caused by multidrug-resistant bacteria .

- Minimum Inhibitory Concentration (MIC) : A study evaluated several derivatives of thiophene-based compounds, revealing that some exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. These compounds also showed significant biofilm inhibition, outperforming standard antibiotics like Ciprofloxacin .

- Biofilm Formation Inhibition : The ability of these derivatives to inhibit biofilm formation was assessed, demonstrating a superior reduction percentage compared to traditional antibiotics, indicating their potential as effective antibiofilm agents .

The mechanisms underlying the biological activity of this compound and its derivatives are still being elucidated. However, some studies suggest that:

- DNA Gyrase Inhibition : Certain derivatives have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. The IC50 values for these inhibitors ranged between 12.27–31.64 μM .

- Dihydrofolate Reductase (DHFR) Inhibition : Other derivatives also showed inhibitory activity against DHFR, with IC50 values between 0.52–2.67 μM, which is crucial for folate synthesis in bacteria .

Comparative Analysis of Related Compounds

To better understand the biological potential of this compound, a comparison can be made with other thiophene-based compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | Thiophene ring, sulfonamide | Antibacterial against resistant strains | Propyl group enhances solubility |

| N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino benzenesulfonamide | Pyrimidine and thiophene | Antimicrobial activity | Methylene bridge alters electronic properties |

| N-(1-(1,1-dioxidotetrahydrothiophen)-3-methyl-pyrazol)acetamide | Pyrazole and thiophene | Potent GIRK channel activator | Novel scaffold with distinct pharmacological profile |

This table illustrates how variations in substituents can lead to differing biological activities and potential applications.

Case Studies

Several case studies have highlighted the promising nature of thiophene derivatives in drug development:

- Antimicrobial Agents : A series of pyrazolyl-thiazole derivatives demonstrated significant antimicrobial effects against various bacterial strains with low MIC values and notable antioxidant activities . This suggests that modifications to the thiophene structure can enhance biological efficacy.

- Computational Studies : Advanced computational techniques such as molecular docking simulations have been employed to predict the binding interactions of these compounds with biological targets, supporting experimental findings regarding their activity .

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide?

Methodological Answer:

- Synthesis Strategy : A multi-step approach is typical for hybrid sulfonamide derivatives. First, synthesize the pyridine-furan core via Suzuki coupling or nucleophilic substitution (e.g., ). The sulfonamide group can be introduced via reaction of thiophene-2-sulfonyl chloride with the amine-functionalized pyridine-furan intermediate under basic conditions (e.g., triethylamine in dry THF) .

- Characterization : Confirm structure using - and -NMR to identify proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, furan protons at δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via HPLC (≥95%) is critical for biological studies .

Q. What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer:

- Target Prediction : Sulfonamides are known to inhibit carbonic anhydrases, kinases, or bacterial dihydropteroate synthase. Computational docking (e.g., AutoDock Vina) can predict binding to these targets by aligning with conserved active-site residues (e.g., ).

- In Vitro Screening : Test antimicrobial activity via broth microdilution (MIC assays) or enzyme inhibition using fluorometric assays (e.g., ). Compare results to structurally related compounds like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, which showed anti-inflammatory properties .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyridine-furan core influence sulfonamide bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO) to the pyridine ring to enhance sulfonamide acidity, potentially improving enzyme inhibition (e.g., ).

- Steric Effects : Compare activity of methyl vs. bulkier substituents (e.g., -CF) at the furan 2-position using molecular dynamics simulations to assess steric clashes in target binding pockets .

- Validation : Synthesize analogs (e.g., halogenated derivatives) and test in dose-response assays. Use X-ray crystallography (e.g., ) to resolve binding modes.

Q. How can researchers address contradictions in biological data arising from assay variability?

Methodological Answer:

- Data Harmonization :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) as per USP guidelines (). Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, cell line specificity). For example, discrepancies in IC values may correlate with DMSO concentration .

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Formulation Design :

- Co-Solvents : Use PEG-400 or cyclodextrin-based systems to enhance aqueous solubility (e.g., ).

- Prodrug Approach : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, which cleave in vivo to release the active compound .

- Pharmacokinetics : Conduct ADME studies in rodent models with LC-MS/MS quantification. Compare bioavailability of free vs. liposome-encapsulated forms .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., acetonitrile/water mixture). Use synchrotron X-ray diffraction (e.g., ) to determine bond lengths/angles.

- Conformational Analysis : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16). Identify key torsional angles (e.g., pyridine-furan dihedral) affecting molecular rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.